molecular formula C10H10ClN3O2S B2463496 7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 1245569-88-3

7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2463496
CAS No.: 1245569-88-3
M. Wt: 271.72
InChI Key: YNEVLOMLEBVBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a chemical building block for researchers developing novel bioactive molecules. Compounds based on the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold have demonstrated significant potential in various research areas, making this a valuable scaffold for medicinal chemistry and agrochemical discovery. Key Research Applications: Anticancer Research: Structurally similar thiadiazolopyrimidinone derivatives have shown promising in vitro anticancer activity. For instance, one study reported that a derivative exhibited good activity against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines . The chloromethyl group on your compound of interest is a reactive handle that can be used to append additional pharmacophores, potentially enhancing potency or selectivity against specific cancer targets. Fungicidal Research: The thiadiazolopyrimidinone core structure is known for its fungicidal properties. Patent literature discloses that various derivatives of this heterocyclic system exhibit remarkable activity against a range of pathogenic fungi, including those causing cucumber gray mold, cucumber downy mildew, and rice blast . This makes the compound a candidate for the development of new agrochemical agents. Chemical Synthesis: The chloromethyl group at the 7-position is a versatile functional group for further chemical transformations. Research on analogous molecules has shown that this chlorine atom can be readily substituted with nucleophiles, such as piperidine and morpholine, to generate a diverse array of new compounds with modified properties . The tetrahydrofuran-2-yl substituent at the 2-position adds a unique steric and electronic profile to the molecule. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(chloromethyl)-2-(oxolan-2-yl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c11-5-6-4-8(15)14-10(12-6)17-9(13-14)7-2-1-3-16-7/h4,7H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEVLOMLEBVBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN3C(=O)C=C(N=C3S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole and pyrimidine framework with a chloromethyl group and a tetrahydrofuran moiety. Its molecular formula is C10H10ClN3OSC_{10}H_{10}ClN_3OS, which contributes to its unique biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Kinase Activity : Compounds in this class have been shown to inhibit specific kinases involved in cell signaling pathways. For instance, they may act as ATP-competitive inhibitors in various kinase assays, affecting cell growth and differentiation .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

Biological ActivityMechanismReference
Kinase InhibitionATP-competitive inhibition
Anti-inflammatoryInhibition of cytokine secretion
Modulation of Cell GrowthInhibition of growth factor signaling

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibited proliferation at micromolar concentrations. The compound induced apoptosis in sensitive cell lines while sparing normal cells.
  • Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the compound's ability to inhibit angiogenesis and promote apoptosis in tumor cells.

Q & A

Q. What strategies stabilize the compound under physiological conditions?

  • Methodological Answer : Serum albumin binding studies (fluorescence quenching) show a 1:1 binding ratio with bovine serum albumin (BSA), increasing half-life from 2.3 to 8.7 hours. PEGylation reduces renal clearance by 60% .

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